Product packaging for Antennapedia Peptide(TFA)(Cat. No.:)

Antennapedia Peptide(TFA)

Cat. No.: B1574878
M. Wt: 2360.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Discovery within Drosophila melanogaster Homeodomain Research

The discovery of the Antennapedia peptide is rooted in the study of homeotic mutations in the fruit fly, Drosophila melanogaster. In the 1980s, researchers including Walter Gehring and his colleagues identified the Antennapedia (Antp) gene, which, when mutated, causes a striking developmental transformation: the growth of legs in the place of antennae on the fly's head. ebi.ac.ukwikipedia.org This phenotype highlighted the gene's function as a master regulator in determining the identity of body segments.

Further investigation led to the molecular cloning of the Antp gene, which revealed a conserved 180-base-pair DNA sequence named the "homeobox". researchgate.net This sequence encodes a 60-amino acid protein domain, the homeodomain, which functions as a DNA-binding transcription factor. embopress.org The homeodomain itself is characterized by a structure containing three alpha-helices. nih.gov

Subsequent research pinpointed that the third helix of the Antennapedia homeodomain was responsible for more than just DNA binding. A 16-amino acid segment from this helix, spanning residues 43 to 58, was found to possess the remarkable ability to translocate across cell membranes. frontiersin.orgeurogentec.com This short peptide, named Penetratin, is what is now widely known as the Antennapedia peptide. frontiersin.orgjpt.commedchemexpress.com

FeatureDescription
Organism of Origin Drosophila melanogaster (Fruit Fly)
Associated Gene Antennapedia (Antp)
Protein Domain Homeodomain (60 amino acids)
Peptide Origin Third helix of the homeodomain (residues 43-58)
Common Name Penetratin, Antennapedia peptide

Classification as a Cell-Penetrating Peptide (CPP)

The Antennapedia peptide is a prominent member of a class of molecules known as Cell-Penetrating Peptides (CPPs). medchemexpress.combiosynth.com CPPs are typically short peptides, often fewer than 30 amino acids long, that can enter cells without significant disruption to the plasma membrane. frontiersin.org This capability allows them to act as vectors, transporting a wide variety of molecular "cargo"—including proteins, nucleic acids, and therapeutic agents—into the cellular interior, a feat that is otherwise difficult for large or hydrophilic molecules. jpt.combiosynth.com

The Antennapedia peptide is specifically classified as a cationic CPP due to its high content of basic amino acids, such as arginine and lysine (B10760008), which give it a net positive charge. biosynth.com Its structure is amphipathic, meaning it has both hydrophobic and hydrophilic regions, a characteristic that is crucial for its interaction with and subsequent translocation across the lipid bilayer of the cell membrane. The discovery that this relatively short peptide sequence retained the translocation ability of the full-length homeodomain protein was a pivotal moment in the field, opening the door for its widespread use as a molecular delivery tool. frontiersin.orgeurogentec.com

Historical Context and Evolution of Research Perspectives on Antennapedia Peptide

The scientific understanding of the Antennapedia protein has evolved significantly since its discovery. Initially, research was focused squarely on its function in developmental genetics as a homeotic selector gene that specifies body plan during embryonic development. ebi.ac.uknih.gov The discovery of the homeobox domain solidified its role as a key transcription factor and spurred a revolution in evolutionary developmental biology, as homologous genes were found across a vast range of species.

A major shift in research perspective occurred in the early 1990s. In 1991, it was reported that the entire 60-amino acid Antennapedia homeodomain could be internalized by neuronal cells. frontiersin.orgpnas.org This was followed by the landmark 1994 study by Derossi et al., which demonstrated that the 16-amino acid peptide fragment, Penetratin, was sufficient for this cellular uptake. frontiersin.orgjpt.com This finding effectively launched the Antennapedia peptide into a new realm of research, recasting it from solely a subject of developmental biology to a powerful tool for cellular delivery.

Early investigations into its mechanism of entry suggested a direct, energy-independent translocation across the cell membrane. eurogentec.comresearchgate.net However, further studies have provided a more nuanced picture, with evidence pointing towards an energy-dependent process involving endocytosis, particularly through lipid raft-mediated pathways, rather than clathrin-mediated ones. nih.gov This evolution in understanding highlights the ongoing research into the fundamental mechanisms governing CPP function.

YearKey Research MilestoneImpact
1980 Identification of the Antennapedia (Antp) gene in Drosophila. Established its role as a homeotic selector gene.
1984 Discovery of the homeobox sequence within the Antp gene. wikipedia.orgresearchgate.netRevealed a conserved DNA-binding domain, linking developmental genes across species.
1991 Observation that the full Antennapedia homeodomain can enter nerve cells. frontiersin.orgFirst indication of its membrane translocation properties.
1994 Demonstration that the 16-amino acid peptide (Penetratin) is sufficient for cell entry. frontiersin.orgjpt.comEstablished the Antennapedia peptide as a distinct CPP and a tool for molecular delivery.
2000s-Present Elucidation of uptake mechanisms. researchgate.netnih.govOngoing research refining the understanding of how the peptide crosses the cell membrane, shifting from direct translocation models to endocytic pathways.

Overview of Antennapedia Peptide's Role in Fundamental Biological Research

The Antennapedia peptide has become an indispensable tool in fundamental biological research due to its capacity for intracellular delivery. Researchers utilize it as a shuttle system to introduce biologically active molecules into living cells, thereby enabling the study of intracellular processes with high precision. jpt.com

In molecular biology, the peptide is conjugated to proteins, peptides, or nucleic acids to investigate their function within a native cellular environment. For instance, by delivering a specific enzyme inhibitor or a protein that interferes with a particular signaling pathway, scientists can dissect the complex networks that govern cell behavior.

A significant area of application is in cancer research. The Antennapedia peptide has been used to carry tumor-suppressor proteins, such as p21, or pro-apoptotic peptides directly into cancer cells, providing a method to study and potentially induce cell death in malignant cells. medchemexpress.com In neuroscience, the peptide has been used to deliver molecules into neurons to study neuronal differentiation and signaling pathways. pnas.org Its ability to transport cargo across neuronal membranes makes it a valuable asset for investigating the molecular basis of neurological functions and disorders. jpt.com

Properties

Molecular Formula

C₁₀₄H₁₆₈N₃₄O₂₀S.C₂HF₃O₂

Molecular Weight

2360.82

Origin of Product

United States

Molecular and Cellular Mechanisms of Antennapedia Peptide Translocation

Interactions with Biological Membranes

The initial and critical step in the translocation of the Antennapedia peptide is its interaction with the plasma membrane. This process is governed by a combination of electrostatic and hydrophobic forces, leading to the peptide's association with and subsequent penetration of the lipid bilayer.

The interaction of the Antennapedia peptide with the lipid bilayer is a dynamic process. The peptide, which is largely unstructured in an aqueous solution, can adopt various secondary structures, including α-helical and β-sheet conformations, upon interacting with the membrane, depending on the lipid composition and temperature. nih.govplos.org The initial binding is primarily driven by electrostatic interactions between the positively charged residues of the peptide (arginine and lysine) and negatively charged components on the cell surface, such as anionic phospholipids. oup.complos.org

This electrostatic attraction facilitates the close approach of the peptide to the membrane, where hydrophobic interactions then play a crucial role. Specifically, the tryptophan residue at position 6 (W48 in the full-length protein) has been shown to be critical for the translocation process. oup.comnih.gov This tryptophan residue is thought to insert deeply into the lipid bilayer, creating a local destabilization of the membrane that facilitates the peptide's entry. oup.com Studies have shown that replacing this tryptophan with phenylalanine, while not affecting the initial charge-based binding, significantly impairs internalization, highlighting the importance of this specific hydrophobic interaction. oup.comnih.govcapes.gov.br

The translocation process is believed to occur without the formation of stable pores in the membrane. nih.govscispace.com Instead, a model involving the transient formation of inverted micelles has been proposed, where the peptide induces a local curvature and destabilization of the membrane, allowing for its passage into the cytoplasm. nih.gov

Table 1: Key Residues and Their Roles in Antennapedia Peptide-Membrane Interaction

Residue/RegionRole in TranslocationSupporting Evidence
Positively Charged Residues (Arg, Lys) Initial electrostatic attraction to negatively charged membrane components. oup.complos.orgStrong binding to membranes containing anionic lipids like phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG). plos.orgplos.orgill.eu
Tryptophan (W6/W48) Deep insertion into the lipid bilayer, causing local membrane destabilization. oup.comMutation to phenylalanine (W6F) reduces internalization without affecting initial binding. oup.comnih.gov
Hydrophobic Face of the Helix Facilitates partitioning into the nonpolar core of the lipid bilayer.The amphipathic nature of the peptide is crucial for its function. nih.gov

Lipid rafts, which are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, have been implicated in the cellular uptake of the Antennapedia peptide. nih.govnih.gov These domains can serve as platforms for the endocytic machinery, and their disruption has been shown to affect the internalization of the peptide. nih.govnih.gov

Studies have demonstrated that the Antennapedia peptide can colocalize with markers for lipid rafts, such as the cholera toxin B subunit. nih.gov Furthermore, the depletion of cholesterol from the membrane, which disrupts lipid raft integrity, can attenuate the uptake of the peptide, suggesting that these domains are involved in at least one of the internalization pathways. nih.govresearchgate.net It is proposed that lipid rafts may facilitate the clustering of the peptide on the cell surface, creating a high local concentration that promotes uptake. nih.gov

The composition of the biological membrane significantly influences the internalization of the Antennapedia peptide. The presence of negatively charged lipids, such as phosphatidylserine (PS) and phosphatidylglycerol (PG), greatly enhances the binding and subsequent translocation of the peptide. plos.orgnih.govill.eu This is attributed to the electrostatic attraction between the cationic peptide and the anionic lipid headgroups, which neutralizes the charge and promotes the transfer of the peptide into the hydrophobic core of the membrane. nih.govcapes.gov.br

Neutron reflectivity studies have shown that in the presence of negatively charged dipalmitoyl phosphatidylserine (DPPS), the Antennapedia peptide is primarily located in the headgroup region of the bilayer and induces an increase in membrane roughness, suggesting a significant perturbation of the membrane structure. ill.euacs.org In contrast, with neutral dipalmitoyl phosphatidylcholine (DPPC) bilayers, the peptide is more uniformly distributed and does not cause significant structural changes. ill.euacs.org

The physical state of the membrane also plays a role. The peptide's conformation can change depending on whether the membrane is in a gel or liquid-crystalline phase. nih.gov Studies with model membranes have shown that the peptide can induce negative curvature in liquid-disordered domains but not in more ordered, raft-like domains, suggesting that the peptide's ability to deform the membrane is dependent on the local lipid environment. plos.org

Table 2: Effect of Membrane Components on Antennapedia Peptide Internalization

Membrane ComponentEffect on InternalizationMechanism
Anionic Lipids (e.g., PS, PG) Enhances internalization. plos.orgnih.govill.euElectrostatic attraction and charge neutralization facilitate transfer into the hydrophobic core. nih.govcapes.gov.br
Cholesterol (in lipid rafts) Can facilitate internalization. nih.govnih.govPromotes clustering and may be involved in specific endocytic pathways. nih.govnih.gov
Zwitterionic Lipids (e.g., PC) Lower affinity and less structural perturbation compared to anionic lipids. plos.orgill.euWeaker interaction due to lack of strong electrostatic attraction. plos.orgill.eu

Pathways of Cellular Entry

The entry of the Antennapedia peptide into cells is not limited to a single mechanism. Evidence suggests that it can utilize both energy-independent direct translocation and energy-dependent endocytic pathways. The predominant pathway can depend on factors such as peptide concentration, cell type, and the nature of any attached cargo. mdpi.comresearchgate.net

Initial studies on the Antennapedia peptide demonstrated that its uptake could occur at 4°C, a condition that inhibits most energy-dependent cellular processes. nih.gov This led to the proposal of a direct, energy-independent translocation mechanism. nih.govnih.govnih.gov This pathway is thought to involve the direct crossing of the plasma membrane without the formation of endocytic vesicles. nih.govnih.gov

The proposed mechanism for direct translocation involves the initial electrostatic interaction with the membrane, followed by the insertion of the peptide into the lipid bilayer, facilitated by its hydrophobic residues, particularly the critical tryptophan. oup.comnih.gov This insertion is thought to create a transient, localized destabilization of the membrane, allowing the peptide to pass through. nih.gov This process is considered receptor-independent. nih.govwiley.com While some studies have suggested that fixation artifacts might contribute to the appearance of direct translocation, numerous experiments on live, unfixed cells have confirmed that the peptide can indeed enter cells in an energy-independent manner. nih.gov

In addition to direct translocation, the Antennapedia peptide can also be internalized through various endocytic pathways. mdpi.comnih.govresearchgate.net Endocytosis is an energy-dependent process where the cell engulfs extracellular material by forming vesicles from the plasma membrane. nih.gov

Studies have shown that at higher concentrations, the Antennapedia peptide can utilize multiple endocytic routes simultaneously, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid raft-mediated endocytosis. mdpi.comresearchgate.netscispace.com The contribution of each pathway can vary depending on the cell type. mdpi.com For instance, in some cell lines, the uptake of Antennapedia peptide conjugates has been shown to be predominantly via lipid raft-dependent endocytosis, as it colocalizes with cholera toxin (a lipid raft marker) and is inhibited by cholesterol depletion. nih.gov Other research has indicated a significant role for clathrin-mediated endocytosis. mdpi.com

Endocytic Pathways in Antennapedia Peptide Uptake

Clathrin-Independent Endocytosis

A significant body of evidence suggests that the Antennapedia peptide predominantly utilizes endocytic pathways that are independent of the protein clathrin. nih.govnih.gov Studies comparing the uptake of Antennapedia peptide conjugates with transferrin, a marker for clathrin-mediated endocytosis, found that their cellular distribution and uptake time-course did not correlate. nih.govnih.gov Instead, the internalization of Antennapedia peptide shows strong co-localization with markers for lipid rafts, such as the cholera toxin B subunit. nih.govnih.gov Disruption of these lipid rafts, for instance with methyl-β-cyclodextrin, was shown to block the uptake of the peptide, further supporting a clathrin-independent, lipid raft-dependent mechanism. nih.gov While some studies suggest a minor contribution from clathrin-mediated endocytosis, the consensus points towards clathrin-independent routes as the main endocytic mechanism. mdpi.comnih.gov

Caveolae-Mediated Endocytosis

Caveolae are a specific type of lipid raft invagination involved in cellular transport. The internalization of the Antennapedia peptide has been linked to this pathway. mdpi.comnih.gov As a lipid raft-dependent process, caveolae-mediated endocytosis is consistent with findings that point to the importance of these membrane microdomains for peptide uptake. nih.govnih.gov It is considered one of the several endocytic routes that the Antennapedia peptide can exploit to gain entry into the cell. nih.gov This pathway contributes to the vesicular internalization of the peptide, leading to its initial entrapment within endosomes.

Macropinocytosis

Macropinocytosis, a form of fluid-phase endocytosis involving large, irregular vesicles called macropinosomes, has been identified as a major internalization mechanism for the Antennapedia homeodomain and its derivative peptide. mdpi.comnih.gov Pharmacological analyses have demonstrated that macropinocytosis plays a significant role in the peptide's uptake process. nih.gov This is further supported by observations of the internalized peptide co-localizing with fluid-phase dyes, a characteristic feature of macropinocytosis. nih.gov This actin-driven process allows for the non-specific uptake of extracellular fluid and solutes, providing an efficient entry route for the peptide. beilstein-journals.org

Table 1: Endocytic Pathways for Antennapedia Peptide Internalization

Endocytic PathwayKey Research FindingsSupporting Evidence
Clathrin-Independent The primary endocytic route. Uptake is attenuated by the disruption of lipid rafts, not by inhibiting clathrin-coated pit formation. nih.govnih.govPoor co-localization with transferrin (a clathrin marker); strong co-localization with cholera toxin (a lipid raft marker). nih.gov
Caveolae-Mediated Identified as one of the simultaneous endocytic pathways used by the peptide. mdpi.comnih.govAs a subset of lipid raft-dependent endocytosis, it is supported by the same evidence that points to the role of lipid rafts. nih.govnih.gov
Macropinocytosis Described as a significant, and in some cases major, mechanism for Antennapedia homeodomain uptake. mdpi.comnih.govCo-localization with fluid-phase dyes; inhibition by specific pharmacological agents targeting macropinocytosis. nih.gov

Distinguishing Direct Translocation from Endocytosis

A central topic in the study of Antennapedia peptide is the distinction between energy-dependent endocytosis and energy-independent direct translocation across the plasma membrane. nih.gov

Direct translocation is a proposed mechanism where the peptide traverses the lipid bilayer directly to enter the cytoplasm, bypassing the endocytic pathway. beilstein-journals.orgnih.gov This process is generally considered to be receptor-independent and can occur at low temperatures (e.g., 4°C), which typically inhibit energy-dependent processes like endocytosis. nih.govoup.com The translocation is thought to involve an initial electrostatic interaction between the positively charged peptide and negatively charged components of the cell membrane, such as phospholipids. nih.govoup.com This interaction may lead to local membrane destabilization, potentially through the formation of transient pores or inverted micelles, allowing the peptide to pass through. beilstein-journals.orgnih.govunil.ch The presence of a specific tryptophan residue in the peptide sequence appears to be critical for this translocation step, but not for the initial membrane binding. nih.govoup.com

Endocytosis , in contrast, is an energy-dependent process involving the formation of vesicles. mdpi.com The key distinction lies in the experimental conditions and the resulting intracellular fate. Punctate fluorescence observed via microscopy typically indicates peptide entrapment within endosomes (endocytosis), while diffuse fluorescence throughout the cytoplasm and nucleus suggests direct translocation. nih.gov

The mechanism employed by the Antennapedia peptide appears to be concentration-dependent. mdpi.comnih.gov At lower concentrations, endocytosis is the predominant pathway for uptake. mdpi.com However, at higher concentrations, direct translocation becomes more significant, leading to a rapid distribution of the peptide into the cytoplasm. nih.govnih.gov Therefore, it is now widely believed that these two pathways are not mutually exclusive but can occur concurrently, with their relative contributions shifting based on experimental conditions. mdpi.comnih.gov

Table 2: Comparison of Direct Translocation and Endocytosis for Antennapedia Peptide

FeatureDirect TranslocationEndocytosis
Energy Dependence Independent (occurs at 4°C) nih.govDependent (inhibited at low temperatures) beilstein-journals.org
Mechanism Inverted micelle or pore formation beilstein-journals.orgnih.govVesicle formation (e.g., macropinosomes, caveolae) mdpi.comnih.gov
Peptide Concentration More prominent at higher concentrations nih.govnih.govDominant at lower concentrations mdpi.com
Initial Intracellular Fate Direct entry into the cytosol/nucleus unil.chEntrapment within endocytic vesicles pnas.org
Microscopy Pattern Diffuse cytoplasmic/nuclear staining nih.govPunctate vesicular staining nih.gov

Intracellular Trafficking and Localization

Following internalization, the Antennapedia peptide undergoes trafficking to various subcellular compartments, most notably the cytosol and the nucleus.

Cytosolic Delivery

For the Antennapedia peptide to exert its function, particularly when used as a vehicle for cargo, it must reach the cytosol. pnas.org When internalized via endocytosis, the peptide is initially confined within endosomes. A major challenge for all cell-penetrating peptides, including Antennapedia, is to escape these vesicles to avoid being trafficked to lysosomes for degradation. pnas.orgresearchgate.net The process of "endosomal escape" is a critical, albeit poorly understood, step for achieving significant cytosolic concentrations. pnas.org Peptides that successfully translocate directly across the plasma membrane bypass this endosomal entrapment, gaining immediate access to the cytosol. unil.ch The observation of diffuse staining patterns in live-cell imaging provides evidence for successful cytosolic delivery. nih.gov

Nuclear Localization Mechanisms

A hallmark of the Antennapedia peptide is its efficient accumulation in the cell nucleus. nih.govpnas.orgoup.com This nuclear targeting is considered a consequence of its delivery into the cytoplasm. oup.com The peptide sequence itself contains residues that function as a nuclear localization signal (NLS), facilitating its import into the nucleus. beilstein-journals.orgoup.com Once in the cytoplasm, the peptide can interact with the nuclear import machinery, which recognizes the NLS-like motifs and actively transports it through the nuclear pore complex. oup.com Studies have shown that a significant fraction of the internalized peptide can be found, intact, within purified cell nuclei. pnas.org

Endosomal Escape Strategies

Following cellular uptake, the Antennapedia peptide (also known as Penetratin) and its cargo are often sequestered within endosomes. nih.govnih.gov To exert a biological effect on cytosolic or nuclear targets, the peptide must first escape this vesicular entrapment. nih.govnih.gov The endosomal membrane presents a significant barrier to the intracellular delivery of the Antennapedia peptide and its associated molecules. nih.gov Several mechanisms have been proposed to explain how the Antennapedia peptide facilitates endosomal escape, a critical step for the bioavailability of its cargo. nih.govscifiniti.com

A primary strategy for endosomal escape involves the interaction of the peptide with the endosomal membrane, leading to its destabilization. nih.gov The Antennapedia peptide, a 16-amino acid sequence derived from the third helix of the Drosophila Antennapedia homeodomain, is characterized by its cationic and amphipathic nature. medchemexpress.commedchemexpress.comresearchgate.net These physicochemical properties are crucial for its interaction with the lipid bilayer of the endosome. nih.govoup.com The peptide's positive charge, conferred by its arginine and lysine (B10760008) residues, facilitates electrostatic interactions with the negatively charged lipids present in the endosomal membrane. scifiniti.comresearchgate.net

Furthermore, the "proton sponge" effect is a widely discussed mechanism for the endosomal release of various cell-penetrating peptides, including potentially the Antennapedia peptide. frontiersin.orgresearchgate.netresearchgate.net As the endosome matures, its internal pH decreases due to the action of vacuolar H+-ATPases. nih.govmdpi.com Peptides with residues that can be protonated in this acidic environment can buffer the endosomal lumen, leading to an influx of protons and counter-ions like chloride. frontiersin.orgresearchgate.net This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing its contents into the cytoplasm. frontiersin.orgresearchgate.netresearchgate.net The imidazole (B134444) group of histidine is particularly effective in this regard and has been incorporated into synthetic peptides to enhance endosomal escape. mdpi.com

Computational modeling and biophysical studies have provided further insights into the endosomal escape mechanism. Molecular dynamics simulations suggest that the Antennapedia peptide can undergo conformational changes in response to the acidic pH of the endosome. Specifically, the peptide's α-helical structure may unwind, enhancing its ability to interact with and disrupt the endosomal membrane. The tryptophan residues within the Antennapedia peptide sequence have also been identified as critical for its translocation capabilities. nih.govresearchgate.net Substitution of these tryptophan residues can significantly diminish the peptide's ability to cross biological membranes. researchgate.net

Another proposed mechanism involves the formation of transient pores or the destabilization of the membrane through a "carpet-like" model. frontiersin.org In the carpet-like model, the peptides accumulate on the surface of the endosomal membrane, and once a threshold concentration is reached, they disrupt the membrane integrity, leading to the release of the entrapped molecules. frontiersin.org

To improve the efficiency of endosomal escape, various strategies have been developed, such as co-administration with fusogenic peptides or photosensitizers that can be activated to disrupt the endosomal membrane. nih.gov For instance, the influenza virus-derived fusogenic peptide HA2 has been used in conjunction with cell-penetrating peptides to enhance the release of cargo from endosomes. researchgate.netmdpi.com

The table below summarizes key research findings related to the endosomal escape of the Antennapedia peptide.

Research FindingImplication for Endosomal EscapeKey References
The Antennapedia peptide interacts with and perturbs lipid bilayers.Suggests a direct mechanism of membrane disruption for endosomal release. nih.gov
Tryptophan residues are crucial for the peptide's translocation ability.Highlights the importance of specific amino acids in mediating membrane passage. nih.govresearchgate.net
The "proton sponge" effect can lead to endosomal rupture.Provides a model for pH-dependent release of endocytosed materials. frontiersin.orgresearchgate.netresearchgate.net
Co-administration with fusogenic peptides like HA2 enhances cargo delivery.Demonstrates a strategy to augment the natural endosomal escape capabilities of the peptide. researchgate.netmdpi.com
Computational models show pH-dependent conformational changes in the peptide.Links the acidic environment of the endosome to structural changes that facilitate membrane interaction.

Structure Activity Relationship Sar Studies of Antennapedia Peptide

Identification of Essential Amino Acid Residues for Translocation

The primary sequence of the Antennapedia peptide (Penetratin) is rich in both basic (cationic) and hydrophobic residues, both of which play distinct but cooperative roles in membrane interaction and internalization.

Contribution of Hydrophobic Residues

While basic residues mediate the initial contact, hydrophobic residues are crucial for the subsequent insertion into and passage through the lipid bilayer. The Antennapedia peptide contains key hydrophobic amino acids, with Tryptophan (Trp) residues playing a particularly significant role. nih.govcambridge.org The substitution of Trp residues with Phenylalanine (Phe), another hydrophobic amino acid, has been shown to strongly diminish translocation. researchgate.netmdpi.com Specifically, the Trp at position 48 (W48) appears critical for the endocytosis-independent internalization pathway. nih.gov The indole (B1671886) ring of tryptophan is thought to be instrumental in destabilizing the membrane, possibly by inserting deeply into the lipid acyl chain region, which facilitates the formation of transient pores or inverted micelles that allow the peptide to cross. nih.gov

N- and C-Terminal Truncation Effects

Truncation studies, where parts of the peptide are systematically removed from the N- or C-terminus, have been pivotal in identifying the minimal sequence required for translocation. Research has shown that a 16-amino acid peptide corresponding to the third helix of the homeodomain is efficiently internalized. researchgate.net Further truncation has revealed that the C-terminal segment, specifically residues 52-58 (Arg-Arg-Met-Lys-Trp-Lys-Lys), is both necessary and sufficient for efficient translocation into cells. nih.govmdpi.com In contrast, peptides shorter than 15 amino acids in length are generally not internalized, indicating a critical length requirement for maintaining the structural and charge distribution needed for membrane passage. researchgate.net These findings highlight that while the full 16-residue peptide is highly effective, a core basic and hydrophobic motif within the C-terminal region is the primary determinant for its cell-penetrating activity. nih.gov

Conformational Requirements for Membrane Interaction

The secondary structure of the Antennapedia peptide and its flexibility are key determinants of its interaction with and translocation across the cell membrane.

Alpha-Helical Structure and Flexibility

In aqueous solutions, the Antennapedia peptide is largely unstructured. However, upon interaction with lipid membranes or in membrane-mimetic environments, it adopts a more defined α-helical conformation. nih.gov Circular dichroism and nuclear magnetic resonance (NMR) spectroscopy have shown that lipid binding induces and stabilizes this helical structure. nih.govrcsb.org This conformational plasticity is crucial; the peptide needs to be flexible enough to transition from a disordered state to a helical one upon encountering the membrane. The amphipathic nature of this induced helix, with its spatially segregated hydrophobic and cationic faces, is thought to facilitate its insertion at the lipid-water interface. mdpi.com However, some studies have noted a lack of direct correlation between the helical amphipathicity of certain peptide variants and their internalization efficiency, suggesting that while the helical structure is important, other factors are also at play. nih.gov The peptide's ability to adopt a bent, irregular helical structure allows it to lie tilted at the interface, optimizing the interaction of its charged and hydrophobic residues with the membrane components. nih.govrcsb.org

Impact of Cyclization on Translocation Efficiency

Introducing conformational constraints through cyclization can have a profound impact on the translocation efficiency of cell-penetrating peptides. For many CPPs, such as those derived from Tat, cyclization has been shown to enhance proteolytic stability and improve cellular uptake, possibly by pre-organizing the peptide into a more favorable conformation for membrane interaction and presenting an optimal array of charged residues. nih.govacs.orgresearchgate.net However, in the case of the Antennapedia peptide, the results are contradictory. One study found that creating a cyclic version of the Penetratin sequence via a disulfide bridge resulted in a near-complete loss of its membrane translocation capacity. nih.gov This suggests that the conformational flexibility of the linear peptide, allowing it to adapt its structure upon membrane binding, is essential for its mechanism of entry. Constraining it into a rigid cyclic structure may prevent the necessary conformational changes required for insertion and translocation. nih.gov This highlights that the effects of cyclization are highly context-dependent and that the translocation mechanism of Antennapedia peptide may differ significantly from that of other CPPs where cyclization is beneficial. nih.govacs.org

Peptide Sequence Modifications and Analog Design

The Antennapedia peptide, also known as Penetratin, is derived from the third helix of the Drosophila Antennapedia homeodomain and is recognized for its ability to translocate across cellular membranes. mdpi.comiscabiochemicals.com Its inherent cell-penetrating properties have made it a foundational tool for delivering various cargo molecules, such as proteins and nucleic acids, into cells. nih.govjpt.com Structure-activity relationship (SAR) studies, which involve the systematic modification of a peptide to understand the molecular determinants of its function, have been crucial in designing analogs of the Antennapedia peptide with enhanced or altered properties. mdpi.comnih.gov

Initial research identified the 16-amino-acid sequence RQIKIWFQNRRMKWKK as the region responsible for internalization. acs.org Subsequent SAR studies have explored modifications to this sequence to create analogs. These modifications include truncations, amino acid substitutions, and the creation of chimeric peptides. For example, research has shown that the C-terminal seven residues of Penetratin (RRMKWKK) were initially considered the minimal sequence required for translocation across the plasma membrane, although this has been a subject of further investigation. acs.org The design of analogs often focuses on optimizing characteristics like charge, amphipathicity, and hydrophobicity to improve cellular uptake or to direct the peptide to specific intracellular locations. mdpi.comnih.gov These rationally designed peptides have led to the development of novel constructs for various research and therapeutic applications. mdpi.comscispace.com

Alanine (B10760859) Scanning Mutagenesis

Alanine scanning is a site-directed mutagenesis technique used to determine the contribution of individual amino acid residues to a protein's function and stability. wikipedia.org In this method, specific amino acid side chains are systematically replaced with the small, non-reactive side chain of alanine, and the functional consequences are then assessed. wikipedia.org This approach has been instrumental in elucidating the roles of specific residues within the Antennapedia peptide sequence for its cell-penetrating ability.

Studies employing alanine scanning on Penetratin have revealed critical insights into which residues are essential for its function. An alanine scan mapping demonstrated that the mutation of any of the seven basic residues (arginine or lysine) to alanine significantly diminishes cellular entry. nih.gov This highlights the critical role of the peptide's positive charges in its interaction with the negatively charged cell membrane. nih.gov

Conversely, the replacement of hydrophobic residues with alanine was found to be better tolerated, suggesting that while hydrophobicity is a factor, the cationic nature of the peptide is paramount for its initial interaction and subsequent internalization. acs.org Interestingly, certain alanine substitutions were also observed to affect the subcellular localization of the peptide, with some analogs showing preferential accumulation in the cytosol or the nucleus. acs.org Another study investigating the interaction of Penetratin with phospholipid monolayers used double substitutions of lysine (B10760008) and/or arginine residues to alanine to further probe the contribution of positively charged residues to membrane interaction. researchgate.net

Table 1: Summary of Alanine Scanning Mutagenesis Findings for Antennapedia Peptide (Penetratin) This table is a representative summary based on published research findings. Specific quantitative effects can vary based on the experimental model and conditions.

Original Residue(s) Substitution Observed Effect on Cellular Uptake Reference
Any single basic residue (Arg or Lys) Alanine Significantly reduced cellular entry nih.gov
Hydrophobic residues (e.g., Trp) Alanine Generally tolerated with less impact on uptake compared to basic residues acs.org
Double basic residues (Lys and/or Arg) Alanine Used to study the contribution of positive charges to membrane interaction researchgate.net

Site-Directed Mutagenesis to Alter Subcellular Localization

Beyond simply entering the cell, directing the Antennapedia peptide and its cargo to specific subcellular compartments is a key goal in its application as a delivery vector. Site-directed mutagenesis, a more general technique than alanine scanning, allows for the introduction of specific amino acid changes to rationally redesign peptides for targeted delivery. By fusing the Antennapedia peptide to specific signaling sequences or by modifying its own sequence, its destination within the cell can be precisely controlled.

A primary target for many therapeutic and research applications is the cell nucleus. The Antennapedia peptide itself demonstrates an ability to accumulate in the nucleus. pnas.org To enhance this, Antennapedia has been conjugated to well-defined Nuclear Localization Signals (NLS), such as the NLS from the SV40 large T antigen, to improve the nuclear delivery of cargo like DNA. oup.comnih.govanaspec.com Mutations within the Antennapedia sequence itself can also influence its nuclear targeting capabilities. For instance, mutagenesis of residues in helix 2 (I32 and H36) of the full Antennapedia homeodomain, which are involved in protein-protein interactions, were shown to be crucial for some of its biological functions, though the internalization property resides in helix 3 (Penetratin). sdbonline.org

Another important organelle target is the mitochondrion. nih.gov To achieve mitochondrial delivery, the Antennapedia peptide can be fused with a Mitochondria-Targeting Sequence (MTS). nih.gov These are specific peptide sequences that are recognized by the mitochondrial import machinery. nih.gov For example, fusing the Antennapedia peptide to the BH3 domain of the BAD protein resulted in a construct that could enter cells and disrupt mitochondrial function. mcmaster.ca Similarly, a novel cell-penetrating peptide, cAmbly, was found to preferentially target mitochondrial proteins, suggesting it possesses an intrinsic mitochondrial targeting affinity that could be harnessed for drug delivery. plos.org These strategies allow for the development of fusion peptides that can overcome cellular barriers and deliver payloads directly to the mitochondria to modulate processes like apoptosis. nih.govmcmaster.ca

Table 2: Examples of Site-Directed Mutagenesis and Fusion Peptides for Subcellular Targeting This table provides examples of strategies used to alter the subcellular localization of Antennapedia peptide-based constructs.

Fusion/Modification Strategy Target Organelle Example of Targeting Sequence/Domain Intended Function Reference(s)
Fusion with NLS Nucleus SV40 large T antigen NLS (PKKKRKVEDP) Enhance nuclear delivery of cargo (e.g., DNA, oligonucleotides) oup.comnih.govanaspec.com
Fusion with MTS Mitochondria N-terminal signal peptide of mitochondrial proteins (e.g., mMDH, SDHA) Deliver therapeutic proteins to restore mitochondrial function or induce apoptosis nih.gov
Fusion with functional domains Mitochondria BH3 domain of BAD protein Induce apoptosis by disrupting mitochondrial function mcmaster.ca

Antennapedia Peptide As a Research Tool for Macromolecule Delivery

Delivery of Peptide and Protein Cargoes in Research Systems

The ability of Antennapedia peptide to transport large, biologically active proteins and peptides across the cell membrane has been widely exploited in research. acs.org This allows scientists to study the function of specific proteins by introducing them directly into living cells, bypassing the need for genetic manipulation. aacrjournals.org Two primary strategies are employed for this purpose: the creation of fusion proteins and the formation of non-covalent complexes.

The most direct method for utilizing Antennapedia peptide is to create a chimeric or fusion protein where the Antennapedia sequence is covalently linked to the protein cargo of interest. aacrjournals.org This is typically achieved through recombinant DNA technology, where the coding sequence of the Antennapedia peptide is fused to the gene of the cargo protein. The resulting fusion protein retains the biological activity of the cargo and gains the cell-penetrating capability of the Antennapedia peptide. medchemexpress.com

This strategy has been successfully used to deliver a variety of functional proteins into cells for research purposes. For instance, fusion proteins have been created to deliver pro-apoptotic peptides to cancer cells to study cell death pathways or to introduce cell cycle regulators to investigate tumor suppression. aacrjournals.org

ANTP-SmacN7: A fusion protein of Antennapedia peptide and SmacN7 was shown to sensitize EC109 cancer cells to radiation, demonstrating a potential research application in studying cancer therapies. medchemexpress.com

Antp-p21: The Antennapedia homeodomain has been used to deliver the p21 protein into p21-null tumors to study the restoration of cell-cycle regulation. aacrjournals.org

Antp-MAML: A truncated form of the MAML protein was delivered via Antp to inhibit Notch signaling and induce apoptosis, providing a tool to investigate the Notch pathway in cancer. aacrjournals.org

Antp-cytochrome c: A conjugate of Antennapedia peptide and cytochrome c was shown to activate caspase-dependent apoptosis in HeLa cells, enabling the study of apoptotic mechanisms. medchemexpress.com

Fusion CargoResearch SystemInvestigative PurposeKey Finding
SmacN7EC109 cellsStudy of radiation sensitizationANTP-SmacN7 fusion protein transduced into cells and had a radiation-sensitizing effect. medchemexpress.com
p21p21-null tumorsInvestigation of cell-cycle regulationAntp successfully delivered p21 to restore cell-cycle control. aacrjournals.org
MAML (truncated)Cancer cellsInhibition of Notch signaling pathwayDelivery of the fusion protein inhibited Notch activation and induced apoptosis. aacrjournals.org
Cytochrome cHeLa cellsActivation of apoptosisThe conjugate activated caspase-dependent apoptosis and inhibited clonogenic survival. medchemexpress.com

An alternative to covalent fusion is the formation of non-covalent complexes between the cationic Antennapedia peptide and the cargo molecule. nih.gov This approach relies on electrostatic and/or hydrophobic interactions to form a stable complex that can be internalized by cells. researchgate.net This method is particularly advantageous as it avoids the need for chemical conjugation or the creation of recombinant fusion proteins, which can sometimes alter the cargo's function. researchgate.net

Amphipathic peptides, which have both hydrophobic and hydrophilic domains, can interact with proteins through hydrophobic interactions to form delivery-competent complexes. researchgate.net This strategy has been shown to deliver various biologically active proteins into different cell types without chemical conjugation. researchgate.net The cationic nature of Antennapedia peptide also allows it to form electrostatic complexes with negatively charged cargo, facilitating protection and cellular uptake. nih.gov

Nucleic Acid Delivery Applications in Molecular Biology Research

The delivery of nucleic acids like siRNA, miRNA, plasmid DNA, and oligonucleotides is a cornerstone of modern molecular biology research. ut.ee However, these molecules are large and negatively charged, preventing their passive diffusion across cell membranes. Antennapedia peptide has emerged as a non-viral vector to overcome this barrier. ut.eemdpi.com

Small interfering RNA (siRNA) and microRNA (miRNA) are powerful tools for post-transcriptional gene silencing, allowing researchers to study gene function by knocking down the expression of specific proteins. nih.govscispace.com A major challenge in RNA interference (RNAi) studies is the efficient delivery of these RNA molecules into the cell's cytoplasm where the silencing machinery resides. nih.govbiophysics-reports.org

Antennapedia peptide can be used to deliver siRNA and miRNA through both covalent and non-covalent methods. nih.gov

Covalent Conjugation: Studies have shown that siRNA covalently linked to Penetratin, often via a disulfide bond, can be transported into the cytoplasm and induce gene silencing. nih.gov

Non-Covalent Complexation: Antennapedia can also form complexes with siRNA through electrostatic interactions. While this method facilitates high uptake efficiency, the complexes are often trapped in endosomes, which can limit the gene silencing effect. nih.gov To address this, Antennapedia is sometimes combined with other agents or strategies to enhance endosomal escape. researchgate.net

Researchers have created bifunctional fusion proteins that incorporate the Antennapedia peptide with an RNA-binding domain to neutralize the charge of siRNA and facilitate its entry into the cytoplasm, thereby initiating the RNAi process. aacrjournals.org

Delivery StrategyCargoTarget Gene/PathwayResearch ApplicationReference
Non-covalent complexsiRNAVarious oncogenesStudying the potential to halt the production of abnormal proteins in cancer. aacrjournals.org
Covalent conjugation (disulfide bond)siRNANot specifiedDemonstrating cytoplasmic delivery and gene silencing. nih.gov
Non-covalent complexsiRNASurvivinInducing cancer cell apoptosis by silencing an anti-apoptotic gene. mdpi.com
Non-covalent complexsiRNAGAPDHAchieving gene expression silencing in CHO-K1 cells. mdpi.com

Beyond small RNAs, Antennapedia peptide is used to deliver larger nucleic acids such as plasmid DNA (pDNA) and antisense oligonucleotides. ut.eenih.gov The delivery of pDNA allows for the expression of foreign genes, while antisense oligonucleotides can be used to block gene expression at the mRNA level.

The cationic nature of Antennapedia peptide allows it to condense negatively charged DNA into small complexes. researchgate.net This charge neutralization and compaction are crucial for facilitating cellular uptake. Research has demonstrated that Antennapedia and other CPPs can enhance the delivery of pDNA and oligonucleotides both in vitro and in vivo in a non-toxic manner. ut.ee The peptide's ability to interact with lipids in the cell membrane is thought to be a key part of the translocation mechanism for its nucleic acid cargo. nih.govresearchgate.net

Small Molecule and Nanoparticle Conjugation for Intracellular Studies

The application of Antennapedia peptide extends to the delivery of synthetic molecules, including small-molecule drugs and complex nanoparticle systems, for a variety of intracellular studies. nih.govdtic.mil

Conjugating Antennapedia peptide to small molecules that have intracellular targets can enhance their uptake and efficacy. Similarly, decorating the surface of nanoparticles with Antennapedia peptides is a widely used strategy to improve their cellular penetration. nih.govnih.gov This approach combines the therapeutic or diagnostic capabilities of the nanoparticle core with the delivery-enhancing properties of the peptide. dtic.mil

This strategy is employed for various types of nanoparticles, including:

Polymeric nanoparticles amanote.com

Liposomes

Gold nanoparticles nih.gov

Quantum dots

The conjugation of Antennapedia peptide to these carriers facilitates their transport across the cell membrane, allowing for the intracellular delivery of encapsulated drugs, imaging agents, or other research tools. nih.gov This is particularly useful for studying drug delivery mechanisms, intracellular trafficking, and for developing new diagnostic platforms. nih.gov

Nanoparticle TypeConjugated PeptideCargo/PurposeResearch GoalReference
Polymeric NanoparticlesAntennapedia (Penetratin)AntibacterialsTo study the effective treatment of intracellular bacteria. amanote.com
Dendrigraft poly-l-lysines (DGL)Cell-penetrating peptide (LNP)pDNATo investigate delivery across the blood-brain barrier. nih.gov
Gold Nanoparticles (AuNPs)Various CPPsImaging/Drug DeliveryTo study targeted delivery and diagnostics in cancer. nih.gov
Quantum Dots (QDs)Pep-1 (a CPP)Organelle targeting/Apoptosis triggeringTo investigate intracellular fate and induce specific cellular responses. dtic.mil

Research on Drug Delivery System Concepts

The Antennapedia peptide has been extensively investigated as a vector in the conceptualization of advanced drug delivery systems. Its primary function in this context is to facilitate the transport of therapeutic molecules, which are often membrane-impermeable, into the cytoplasm and nucleus of cells. nih.govnih.gov Researchers have explored its utility in delivering a range of potential therapeutic agents, from small molecules to larger biologics.

One key area of research involves the conjugation of Antennapedia peptide to various drug molecules. For instance, studies have demonstrated the successful delivery of doxorubicin, an anticancer agent, into multidrug-resistant cells by conjugating it to a carrier peptide. nih.gov This approach aims to bypass the efflux pumps that are a common mechanism of drug resistance.

Furthermore, the Antennapedia peptide has been incorporated into more complex delivery platforms, such as nanoparticles. In one study, the peptide was encapsulated within polymeric nanoparticles to enhance the delivery of antimicrobial agents to intracellular bacteria. researchgate.netekb.eg This strategy aims to protect the peptide from degradation and target its delivery to specific cellular compartments where pathogens may reside. ekb.eg The development of such systems highlights the versatility of the Antennapedia peptide in designing sophisticated drug delivery vehicles. semanticscholar.org

Table 1: Research Applications of Antennapedia Peptide in Drug Delivery Concepts

Cargo Molecule Delivery System Research Model Objective
Doxorubicin Peptide Conjugate Multidrug-resistant cancer cells Overcome drug resistance mechanisms
Antimicrobial Peptides Polymeric Nanoparticles Macrophages with intracellular bacteria Enhance intracellular delivery and efficacy of antimicrobials
Cytotoxic T lymphocyte epitope Peptide Conjugate Not specified Facilitate cytoplasmic uptake of the epitope
Cytochrome c Peptide Conjugate HeLa cancer cells Activate apoptosis and inhibit proliferation

Probe Delivery for Cellular Imaging and Diagnostics Research

In the realm of cellular imaging and diagnostics, the Antennapedia peptide serves as a valuable tool for delivering probes that can visualize and track intracellular components and processes. By attaching fluorescent dyes or other labeling molecules to the Antennapedia peptide, researchers can effectively transport these probes into living cells. lifetein.com

A common application is the use of FAM-labeled Antennapedia peptide to study its own uptake and distribution within cells. lifetein.com This allows for the investigation of the mechanisms of CPP-mediated delivery. Beyond tracking the peptide itself, Antennapedia has been used to deliver larger imaging agents, such as quantum dots and fluorescently labeled antibodies, providing high-resolution visualization of subcellular structures and protein localization.

The ability to deliver probes non-invasively into living cells is crucial for dynamic studies of cellular functions. This approach avoids fixation artifacts that can occur with other methods of probe delivery. nih.gov The insights gained from these imaging studies are instrumental in understanding the fundamental biology of cells and can aid in the development of new diagnostic tools.

Table 2: Examples of Probes Delivered by Antennapedia Peptide for Cellular Imaging

Probe Type Example Research Application
Fluorescent Dye 5-FAM (5-Carboxyfluorescein) Tracking peptide uptake and intracellular localization
Quantum Dots Not specified in provided context High-resolution, long-term imaging of subcellular structures
Labeled Antibodies Not specified in provided context Visualization of specific intracellular proteins and their dynamics

Investigation of Cellular and Molecular Responses in Research Models

The utility of the Antennapedia peptide extends beyond simple delivery; it enables the functional investigation of cellular and molecular responses by introducing bioactive macromolecules into cells. This allows researchers to directly manipulate and study intracellular pathways and the function of specific biomolecules in a controlled manner.

Modulation of Intracellular Signaling Pathways

A significant application of Antennapedia peptide is the delivery of molecules that can modulate intracellular signaling pathways. nih.gov Many signaling pathways rely on protein-protein interactions, which can be targeted for therapeutic intervention. The Antennapedia peptide has been used to deliver short peptides that mimic or disrupt these interactions, thereby inhibiting or activating specific signaling cascades. nih.gov

For example, research has focused on delivering peptides that inhibit kinases or phosphatases, key regulators of cellular signaling. By delivering an inhibitory peptide to a specific kinase, researchers can study the downstream effects of blocking that signaling pathway. This has been instrumental in dissecting complex signaling networks involved in processes such as cell proliferation, differentiation, and apoptosis. The delivery of a Caveolin-1 (Cav) scaffolding domain peptide using Antennapedia has been shown to modulate nitric oxide synthase (eNOS) activity, impacting angiogenesis. researcher.life

Functional Studies of Delivered Biomolecules

The Antennapedia peptide is a powerful tool for conducting functional studies of various biomolecules within a cellular context. This includes the delivery of proteins, peptides, and nucleic acids to investigate their roles in cellular processes. mdpi.com

One notable example is the delivery of active enzymes into cells. By introducing a specific enzyme, researchers can study its effects on cellular metabolism or its ability to rescue a deficient cellular function. Similarly, the delivery of transcription factors or their fragments can be used to study gene regulation and expression. The Antennapedia homeodomain itself is a transcription factor, and the peptide derived from it retains the ability to enter cells. medchemexpress.commedchemexpress.com

Furthermore, the delivery of antibodies into living cells using Antennapedia peptide allows for the specific targeting and neutralization of intracellular proteins, providing a powerful method for "intracellular knockdown" studies to determine protein function. The delivery of an ANTP-SmacN7 fusion protein has been shown to have a radiation-sensitizing effect on tumor cells. medchemexpress.com

Table 3: Biomolecules Delivered by Antennapedia Peptide for Functional Studies

Delivered Biomolecule Research Objective Example of Cellular Process Studied
Kinase Inhibitor Peptides To block a specific signaling pathway Cell cycle progression, apoptosis
Active Enzymes To study metabolic pathways or rescue function Cellular metabolism, DNA repair
Transcription Factor Fragments To investigate gene regulation Gene expression, cell differentiation
Intracellular Antibodies To neutralize a specific protein's function Protein function analysis, pathway mapping
ANTP-SmacN7 fusion protein To enhance the effects of radiation therapy Tumor cell sensitization to radiation

Advanced Strategies and Methodologies in Antennapedia Peptide Research

Peptide Synthesis and Purification Techniques

The generation of high-purity Antennapedia peptide for research purposes relies on well-established, yet carefully optimized, chemical procedures. The choice of synthesis and purification methods can significantly influence the final product's characteristics and its behavior in biological systems.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides like Antennapedia. wikipedia.orgbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. reddit.com The process begins with the C-terminal amino acid of the Antennapedia sequence (Lysine) being anchored to the resin. bachem.com

The synthesis cycle consists of two main steps: deprotection and coupling. bachem.com

Deprotection: The N-terminus of the resin-bound amino acid is protected by a temporary group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a base, typically a solution of piperidine (B6355638) in an organic solvent, to expose a free amine for the next coupling step. youtube.com

Coupling: The next N-terminally protected amino acid is activated and then added in excess to the reaction vessel, where it couples to the free amine of the resin-bound peptide. bachem.com

This cycle is repeated for each amino acid in the Antennapedia sequence (RQIKIWFQNRRMKWKK). medchemexpress.com Side chains of reactive amino acids (like Arginine, Lysine (B10760008), and Tryptophan) are protected with permanent protecting groups to prevent unwanted side reactions. Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously. This final cleavage step is typically performed using a strong acid, most commonly Trifluoroacetic Acid (TFA). reddit.comyoutube.comnih.gov The crude peptide is then precipitated, washed (often with cold ether), and dried. peptide.com

The use of TFA in the cleavage step and as an ion-pairing agent in the subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) results in the final lyophilized peptide being a salt. nih.govpeptide.com The positively charged residues of the peptide (such as the numerous Arginine and Lysine residues in Antennapedia) are associated with negatively charged trifluoroacetate (B77799) (CF₃COO⁻, or TFA) counterions. toxicdocs.org While essential for the synthesis and purification process, these TFA counterions can have unintended and significant impacts on research outcomes.

Physicochemical Interference:

Spectroscopic Analysis: TFA has a strong infrared (IR) absorption band around 1673 cm⁻¹, which significantly overlaps with the amide I band (1600–1700 cm⁻¹) of the peptide backbone. toxicdocs.orgnih.gov This interference complicates or even prevents the use of IR spectroscopy to determine the peptide's secondary structure. nih.gov

Conformational Changes: The presence of different counterions can alter a peptide's hydrogen-bonding network and secondary structure. nih.gov For some peptides, TFA has been observed to cause a slight increase in helical structure compared to chloride salts. mdpi.com

Biological Activity:

In Vivo Effects: In animal studies, TFA has been linked to the trifluoroacetylation of proteins in the liver, which can elicit immune responses, including T-cell activation and antibody production. mdpi.comgenscript.com

Due to these potential interferences, it is often necessary to remove or exchange the TFA counterions for more biologically compatible ones before conducting detailed physicochemical or biological studies. nih.govgenscript.com

Several methods are employed in academic research to remove TFA from synthetic peptides or exchange it for a different counterion, such as chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻). The choice of method depends on the peptide's properties and the requirements of the subsequent experiments.

MethodDescriptionAdvantagesDisadvantages
Lyophilization from HCl The peptide is dissolved in a dilute solution of hydrochloric acid (HCl) and then freeze-dried (lyophilized). peptide.com This process is often repeated multiple times.Simple, effective for exchanging TFA with chloride. nih.gov Optimal HCl concentrations (e.g., 2-10 mM) can remove TFA without altering peptide structure. nih.govnih.govLimited to exchange with counterions of acids stronger than TFA. toxicdocs.orgnih.gov High concentrations of HCl (>10 mM) can potentially modify the peptide's structure and thermal stability. nih.gov
Ion-Exchange Chromatography The peptide solution is passed through a column containing an anion-exchange resin. The TFA⁻ ions bind to the resin and are replaced by the counterion with which the resin has been pre-equilibrated (e.g., acetate). peptide.comresearchgate.netCan achieve almost complete removal (>95%). researchgate.net Allows for exchange with a wide variety of counterions, including those from weaker acids like acetic acid. researchgate.netMore complex and time-consuming than simple lyophilization. Requires specific columns and reagents.
Deprotonation/ Reprotonation This method involves dissolving the peptide in a basic solution to deprotonate the positively charged groups (e.g., -NH₃⁺), freeing the TFA counterion. The peptide is then re-protonated with the acid of the desired counterion (e.g., acetic acid). toxicdocs.orgresearchgate.netCan achieve nearly complete TFA removal (>99%). researchgate.net Offers flexibility in choosing the final counterion. researchgate.netThe use of basic solutions may risk damaging the peptide.

Recent studies suggest that for many peptides, one to three cycles of lyophilization from a 10 mM HCl solution is sufficient to reduce TFA to negligible levels without affecting peptide purity. nih.gov The efficiency of removal can be monitored using techniques such as ¹⁹F-NMR, FT-IR, or HPLC with an evaporative light-scattering detector (ELSD). nih.govresearchgate.net

Bioconjugation Chemistry for Cargo Attachment

A primary application of Antennapedia peptide is to act as a vehicle for intracellular delivery. This is achieved by attaching a "cargo" molecule—such as a protein, nucleic acid, or small molecule drug—to the peptide. This attachment can be accomplished through either stable covalent bonds or reversible non-covalent interactions.

Covalent bioconjugation creates a stable, permanent link between the Antennapedia peptide and its cargo. These reactions must be highly specific and occur under mild, aqueous conditions to preserve the structure and function of both the peptide and the cargo. nih.gov

Common covalent ligation strategies include:

Native Chemical Ligation (NCL): This powerful technique allows for the joining of two unprotected peptide or protein fragments. mdpi.com One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. The reaction forms a native peptide bond at the ligation site. mdpi.com This method can be used to synthesize large proteins by ligating smaller, synthetically accessible peptide fragments, or to attach a cysteine-containing cargo to an Antennapedia peptide synthesized with a C-terminal thioester. nih.gov

Amine-Reactive Crosslinkers: A common approach involves using heterobifunctional crosslinkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). One end of the SMCC linker reacts with primary amines (like the N-terminus or lysine side chains) on the Antennapedia peptide, while the other end (a maleimide (B117702) group) reacts specifically with a free thiol (cysteine) on the cargo molecule, or vice-versa. This strategy was used to create an Antennapedia-cytochrome c conjugate. medchemexpress.com

Click Chemistry: Reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provide a highly efficient and specific method for bioconjugation. This involves incorporating an azide (B81097) or alkyne functional group into the Antennapedia peptide and a complementary group into the cargo molecule, allowing them to be "clicked" together.

For certain types of cargo, a permanent covalent bond is not necessary or desirable. Antennapedia peptide can form stable, non-covalent complexes with cargo molecules, facilitating their cellular uptake. nih.gov This approach is particularly effective for negatively charged cargo.

The primary driving force for this complexation is the strong electrostatic interaction between the highly cationic Antennapedia peptide (which has 8 positive charges at physiological pH) and anionic cargo. researchgate.netnih.gov

Nucleic Acid Delivery: Negatively charged molecules like siRNA, plasmids, and oligonucleotides readily form complexes with the positively charged Antennapedia peptide. nih.gov This interaction neutralizes the negative charge of the nucleic acid, and the resulting complex is small enough to be taken up by cells. The formation of these complexes is straightforward, often requiring simple mixing of the peptide and cargo. nih.gov

The formation of these non-covalent complexes is a preferred method in many cases due to its simplicity, efficiency, and the potential for the cargo to be released from the peptide carrier once inside the cell. nih.gov

In Vitro and Ex Vivo Research Models for Uptake Studies

The investigation of Antennapedia peptide's ability to cross cellular membranes relies heavily on a variety of sophisticated in vitro and ex vivo models. These systems allow for the detailed examination of uptake mechanisms, intracellular localization, and the biophysical properties of the peptide.

Cellular Permeability Assays

Cellular permeability assays are fundamental in quantifying the efficiency of Antennapedia peptide's translocation across biological membranes. Research indicates that the cellular uptake of Penetratin, the 16-amino acid peptide derived from the third helix of the Antennapedia homeodomain, is a multifaceted process. Studies have shown that the uptake is a two-step mechanism that begins with a phase transfer, followed by a translocation that is dependent on the presence of tryptophan residues. researchgate.net

The efficiency of Antennapedia peptide as a cell-penetrating peptide (CPP) has been compared to other CPPs. In one study, the magnitude of uptake for the peptides alone was in the order of polyarginine > Antennapedia > TAT = transportan (B13913244). nih.gov However, when conjugated to a peptide cargo, the uptake efficiency of the polyarginine conjugate decreased significantly, while the transportan conjugate's uptake increased. The Antennapedia and TAT peptide conjugates showed a slight increase in uptake with cargo. nih.gov These findings highlight that for in vitro peptide delivery, considering both the extent of uptake and cytotoxicity, Antennapedia is often a preferred CPP. nih.gov The uptake kinetics are characterized by a slow and sustained cellular absorption, typically reaching a maximum between 1 to 3 hours, a profile that is generally consistent across different cell types. nih.gov

Comparison of Cell-Penetrating Peptide (CPP) Uptake

CPPRelative Uptake (Peptide Alone)Relative Uptake (With Peptide Cargo)Key Characteristics
Antennapedia (Penetratin)HighSlight IncreaseSlow, sustained uptake, optimal for in vitro delivery considering efficacy and low toxicity. nih.gov
PolyarginineVery HighLarge ReductionHighest initial uptake, but significantly hindered by cargo conjugation. nih.gov
TATModerateSlight IncreaseSimilar uptake profile to Antennapedia. nih.gov
TransportanModerateSignificant IncreaseUptake is substantially enhanced by the presence of a peptide cargo. nih.gov

Confocal Microscopy for Localization Analysis

Confocal microscopy is an indispensable tool for visualizing the intracellular journey of the Antennapedia peptide. Studies utilizing fluorescently labeled Antennapedia peptides have provided detailed insights into their localization within cells. Upon introduction to live cells, the peptide demonstrates a rapid initial binding to the plasma membrane. This is followed by internalization into structures resembling endosomes. nih.gov

Further investigations into the uptake mechanism have revealed that the distribution of Antennapedia peptide within the cell does not align with markers for clathrin-mediated endocytosis, such as transferrin. nih.gov Instead, the peptide shows co-localization with cholera toxin, a marker for lipid raft domains. This co-localization is diminished when these lipid rafts are disrupted, suggesting that the uptake of Antennapedia peptide is predominantly mediated by lipid raft-dependent endocytosis. nih.gov While the peptide is observed within endosomal structures, there is no significant evidence of nuclear uptake in certain experimental models. researchgate.net

Intracellular Localization of Antennapedia Peptide

Cellular CompartmentObservationSupporting Evidence
Plasma MembraneRapid initial binding. nih.govFluorescence observed at the cell periphery shortly after incubation.
Endosomal-like StructuresInternalization into vesicular structures. nih.govresearchgate.netPunctate fluorescence patterns observed within the cytoplasm.
Clathrin-coated pitsPoor co-localization. nih.govLack of significant overlap with fluorescently labeled transferrin.
Lipid RaftsStrong co-localization. nih.govSignificant overlap with fluorescently labeled cholera toxin.
NucleusNo significant uptake observed in some models. researchgate.netFluorescence is primarily localized to the cytoplasm and vesicular structures.

Flow Cytometry (FACS) for Quantitative Uptake Measurements

Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), provides a high-throughput method for the quantitative analysis of Antennapedia peptide uptake into a large population of cells. By using fluorescently labeled peptides, the intensity of fluorescence per cell can be measured, which correlates to the amount of internalized peptide.

Studies utilizing FACS have demonstrated that the uptake of Antennapedia peptide varies between different cell lines, with Chinese Hamster Ovary (CHO) and HeLa cells generally showing higher uptake compared to A549 cells. nih.gov These differences may be attributed to the differential expression of heparan sulfate (B86663) proteoglycans on the cell surface, which are thought to act as receptors for the peptide. nih.gov

It is important to note that while flow cytometry is a powerful tool, there can be limitations. For instance, fluorescence quenching can occur, which may lead to an underestimation of the internalized peptide. researchgate.net Therefore, it is often beneficial to corroborate FACS data with other quantitative methods, such as fluorescence spectroscopy of cell lysates or mass spectrometry. researchgate.net

Quantitative Uptake of Antennapedia Peptide by Cell Type

Cell LineRelative Uptake EfficiencyPotential Influencing Factor
CHO (Chinese Hamster Ovary)High nih.govExpression levels of cell surface glycosaminoglycans. nih.gov
HeLa (Human Cervical Cancer)High nih.govExpression levels of cell surface glycosaminoglycans. nih.gov
A549 (Human Lung Carcinoma)Lower nih.govLower expression of heparan sulfate proteoglycans. nih.gov

Biophysical Characterization Techniques

Understanding the biophysical properties of the Antennapedia peptide is crucial for elucidating its mechanism of action. Techniques such as Circular Dichroism (CD) spectroscopy and Mass Spectrometry (MS) are pivotal in characterizing its structure and integrity.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. nih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. americanpeptidesociety.orgcreative-proteomics.com For instance, α-helices typically show a strong negative peak around 222 nm and a positive peak at approximately 190 nm. americanpeptidesociety.org

CD spectroscopy is particularly valuable for examining conformational changes in peptides in response to environmental alterations, such as changes in solvent, temperature, or binding to a target. americanpeptidesociety.orgsquarespace.com This allows researchers to study the structural transitions that may be critical for the peptide's function.

Characteristic CD Spectra Peaks for Peptide Secondary Structures

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~190 americanpeptidesociety.org~208 and ~222 americanpeptidesociety.org
β-Sheet~195 americanpeptidesociety.org~217 americanpeptidesociety.org
Random Coil~212~195

Mass Spectrometry (MS) for Peptide Characterization

Mass spectrometry (MS) is an essential analytical technique for the detailed characterization of peptides. In the context of Antennapedia peptide research, MS is used to confirm the identity and purity of synthetic peptides. mdpi.com By measuring the mass-to-charge ratio of the peptide and its fragments, the amino acid sequence can be verified. youtube.commelbournebioinformatics.org.au

Furthermore, MS is a valuable tool for quantifying the cellular uptake of Antennapedia peptide. springernature.com Using methods such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, researchers can accurately determine the amount of intact peptide that has been internalized by cells. springernature.com This technique can also identify any potential intracellular degradation products, providing insights into the metabolic stability of the peptide within the cellular environment. springernature.com This quantitative approach offers a powerful means to study the mechanisms of CPP internalization and to evaluate the efficiency of new peptide-based delivery vectors. springernature.com

Dynamic Light Scattering (DLS) for Aggregation Assessment

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely employed to determine the size distribution of small particles and molecules in solution. medium.comunchainedlabs.com In the context of Antennapedia peptide research, DLS is a crucial tool for assessing its aggregation state, which can significantly impact its biological activity and experimental reproducibility. enovatia.com The technique works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. unchainedlabs.com

The analysis of these intensity fluctuations over time yields an autocorrelation function, which can be used to calculate the translational diffusion coefficient of the particles. medium.com From the diffusion coefficient, the hydrodynamic radius (Rh) of the particles can be determined using the Stokes-Einstein equation. enovatia.com The hydrodynamic radius represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.

A key output of DLS analysis is the size distribution profile of the sample, which can reveal the presence of monomers, oligomers, and larger aggregates. patsnap.com The polydispersity index (%Pd) is another important parameter obtained from DLS measurements, providing an indication of the width of the size distribution. enovatia.com A low %Pd value suggests a monodisperse sample with a uniform particle size, while a high value indicates a polydisperse sample with a range of particle sizes, often indicative of aggregation. enovatia.com

Interactive Data Table: Key Parameters in DLS for Antennapedia Peptide Aggregation Analysis

ParameterDescriptionSignificance for Aggregation Assessment
Hydrodynamic Radius (Rh) The radius of a hypothetical sphere that diffuses at the same rate as the peptide.An increase in Rh suggests the formation of oligomers or larger aggregates.
Polydispersity Index (%Pd) A measure of the heterogeneity of particle sizes in the sample.Higher %Pd values indicate a broader size distribution, often a sign of aggregation.
Scattering Intensity The amount of light scattered by the particles in the sample.A significant increase in scattering intensity can signal the presence of large aggregates.

Computational Modeling and Simulation Approaches

Computational modeling and simulation have become indispensable tools in the study of cell-penetrating peptides like the Antennapedia peptide, offering molecular-level insights that are often difficult to obtain through experimental methods alone. These approaches facilitate the investigation of peptide-membrane interactions and guide the rational design of novel peptides with enhanced properties.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov In the context of the Antennapedia peptide, MD simulations provide a detailed view of its interaction with and translocation across lipid bilayers, which mimic cell membranes. nih.govnih.gov These simulations can be performed at different levels of resolution, including all-atom and coarse-grained models. researchgate.net

All-atom MD simulations represent every atom in the system, offering a high level of detail regarding peptide conformation, orientation, and specific interactions with lipid molecules. nih.gov These simulations can reveal the role of individual amino acid residues in membrane binding and insertion. nih.gov For instance, simulations can elucidate the electrostatic interactions between the positively charged residues of the Antennapedia peptide and the negatively charged headgroups of membrane lipids. mdpi.com

Coarse-grained MD simulations, on the other hand, group several atoms into a single particle, allowing for the simulation of larger systems and longer timescales. core.ac.uk This approach is particularly useful for studying slower processes like the complete translocation of the peptide across the membrane. nih.gov

Interactive Data Table: Insights from MD Simulations of Antennapedia Peptide-Membrane Interactions

Simulation ParameterInformation GainedRelevance to Peptide Function
Peptide Orientation The angle and position of the peptide relative to the membrane surface.Determines the initial steps of membrane binding and the potential for insertion.
Insertion Depth How deeply the peptide penetrates into the lipid bilayer.Provides insight into the mechanism of membrane translocation.
Membrane Perturbation The effect of the peptide on lipid order, thickness, and curvature.Helps to understand how the peptide disrupts the membrane to facilitate its entry.
Free Energy Profile The energetic barriers associated with the peptide moving across the membrane.Quantifies the favorability of different translocation pathways.

Predictive Modeling for Peptide Design and Optimization

Predictive modeling encompasses a range of computational techniques aimed at designing new peptides with improved characteristics, such as enhanced cell penetration, stability, or target specificity. researchgate.net These methods often leverage machine learning and deep learning algorithms trained on large datasets of known cell-penetrating peptides. nih.govmdpi.com

One common approach is the development of quantitative structure-activity relationship (QSAR) models. These models identify correlations between the physicochemical properties of peptides (e.g., amino acid composition, charge, hydrophobicity) and their cell-penetrating efficiency. iiitd.edu.in By understanding these relationships, it becomes possible to predict the efficacy of novel peptide sequences. nih.gov

Machine learning models, such as support vector machines (SVMs) and artificial neural networks (ANNs), can be trained to classify peptides as either cell-penetrating or non-cell-penetrating based on their sequence and other features. nih.goviiitd.edu.in These models can then be used to screen virtual libraries of peptide sequences to identify promising candidates for experimental validation. researchgate.net More advanced deep learning models can even generate entirely new peptide sequences with desired properties. mdpi.com

Furthermore, computational approaches can be used to design peptide analogs with specific modifications, such as the incorporation of unnatural amino acids or conformational constraints, to enhance their stability and activity. mdpi.com These predictive models, often combined with molecular dynamics simulations, provide a powerful framework for the rational design and optimization of Antennapedia peptide-based therapeutics and research tools. nih.gov

Interactive Data Table: Computational Approaches for Antennapedia Peptide Design

Modeling TechniqueApplication in Peptide DesignExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Predicting the cell-penetrating efficiency of new peptide sequences.Identification of key physicochemical properties for optimal activity.
Machine Learning (e.g., SVM, ANN) Classifying peptides and screening virtual libraries.Rapid identification of promising peptide candidates. nih.goviiitd.edu.in
Deep Learning Generating novel peptide sequences with desired properties.De novo design of highly efficient cell-penetrating peptides. mdpi.com
Molecular Docking and MD Simulations Evaluating the binding of peptide analogs to target molecules or membranes.Optimization of peptide structure for improved interaction and stability. mdpi.com

Comparative Analyses and Future Directions in Cell Penetrating Peptide Research

Comparison of Antennapedia Peptide with Other Cell-Penetrating Peptides

Antennapedia peptide, also known as Penetratin, is a well-characterized cell-penetrating peptide (CPP) derived from the third helix of the Antennapedia homeodomain protein in Drosophila. mdpi.commedchemexpress.com Its ability to translocate across cell membranes has made it a valuable tool in research for delivering various cargo molecules into cells. mdpi.com However, its properties and performance are often compared with other prominent CPPs to determine the most suitable vector for specific applications.

Comparative Analysis with TAT Peptide

The TAT peptide, derived from the trans-activator of transcription (TAT) protein of the human immunodeficiency virus type 1 (HIV-1), is another widely studied CPP. mdpi.com Both Antennapedia and TAT are rich in basic amino acids, which contribute to their cell-penetrating capabilities. nih.gov

Structurally, Antennapedia peptide (RQIKIWFQNRRMKWKK) and TAT peptide (RKKRRQRRR) differ in length and amino acid composition. mdpi.com Antennapedia is a 16-amino-acid peptide with a mix of cationic and hydrophobic residues, classifying it as an amphipathic CPP. nih.govmdpi.com In contrast, the most commonly used version of TAT is a shorter, highly cationic, arginine-rich peptide. mdpi.com

In terms of uptake efficiency, studies have shown varied results depending on the experimental conditions and cell types used. However, some research comparing the magnitude of uptake of CPP-cargo conjugates has demonstrated that Antennapedia has a lower uptake magnitude than polyarginine and transportan (B13913244), but a higher magnitude than TAT. nih.govproquest.com

Regarding their mechanism of cellular entry, both peptides were initially thought to use energy-independent direct translocation, but it is now widely accepted that endocytosis is the primary route of entry, especially for CPP-cargo complexes. mdpi.comnih.gov However, the specific endocytic pathways they utilize may differ. One study concluded that while Antennapedia, TAT, and nona-arginine (B115151) all use macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis, Antennapedia shows a higher contribution from clathrin-mediated endocytosis compared to the other two. mdpi.com Another study suggested that both Antennapedia- and TAT-mediated delivery occurs predominantly via lipid raft-dependent but clathrin-independent endocytosis. nih.gov

Table 1: Comparative Analysis of Antennapedia and TAT Peptides
FeatureAntennapedia Peptide (Penetratin)TAT Peptide
OriginDrosophila Antennapedia homeodomainHIV-1 TAT protein
SequenceRQIKIWFQNRRMKWKKRKKRRQRRR
ClassificationAmphipathic, CationicCationic, Arginine-rich
Uptake MagnitudeGenerally considered lower than polyarginine but higher than TAT nih.govproquest.comGenerally considered lower than Antennapedia and polyarginine nih.govproquest.com
Primary Uptake MechanismEndocytosis (clathrin-mediated and/or lipid raft-dependent) mdpi.comnih.govEndocytosis (lipid raft-dependent) nih.gov

Comparison with Polyarginine and Other Cationic Peptides

Polyarginine peptides, such as octa-arginine (R8) and nona-arginine (R9), are synthetic CPPs that are highly cationic. researchgate.net The guanidinium (B1211019) headgroup of arginine is considered critical for their cellular uptake activity. researchgate.net Comparative studies have demonstrated that polyarginine peptides can enter cells more efficiently than other polycationic homopolymers like polylysine, polyornithine, and polyhistidine. researchgate.net

When compared with Antennapedia, polyarginine peptides often exhibit a greater magnitude of cellular uptake. nih.govproquest.com One study found the order of uptake magnitude for CPP conjugates to be polyarginine = transportan > Antennapedia > TAT. nih.govproquest.com However, this higher efficiency can be associated with higher cellular toxicity. nih.gov Research examining the toxicity of different CPPs found that Antennapedia-peptide conjugates had no significant toxicity even at high concentrations, whereas polyarginine and transportan showed greater toxicity. nih.gov This suggests a better therapeutic window for Antennapedia in certain research applications.

Table 2: Uptake and Toxicity Comparison of CPPs
Cell-Penetrating PeptideRelative Uptake Magnitude of Conjugate nih.govproquest.comRelative Toxicity nih.gov
Antennapedia+++
TAT+++
Polyarginine+++++++
Transportan++++++

A simplified representation where more '+' indicates higher magnitude or toxicity.

Differences in Uptake Mechanisms and Efficiency Across CPPs

The cellular uptake of CPPs is a complex process involving multiple pathways, broadly categorized into direct translocation across the plasma membrane and energy-dependent endocytosis. mdpi.combeilstein-journals.org The specific mechanism employed can depend on several factors, including the CPP's physicochemical properties, its concentration, the nature of the cargo, and the cell type. nih.govmdpi.com

While direct penetration may occur, particularly at high CPP concentrations, endocytosis is recognized as the major uptake mechanism for most CPP-cargo complexes. nih.gov Different CPPs can exploit various endocytic pathways to different extents. For instance, a comparative study showed that Antennapedia, TAT, and R9 all utilize macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid raft-dependent endocytosis simultaneously. mdpi.com However, the contribution of each pathway differed, with clathrin-mediated endocytosis being more significant for Antennapedia uptake compared to TAT and R9. mdpi.com

Addressing Research Challenges for Antennapedia Peptide

Despite its utility, the application of Antennapedia peptide in research is met with challenges, primarily endosomal entrapment and a lack of intracellular specificity. nih.govekb.eg Overcoming these hurdles is crucial for enhancing its efficacy as a delivery vector.

Strategies to Enhance Endosomal Escape in Research Applications

A significant portion of Antennapedia and its cargo can become trapped within endosomes following internalization, limiting the bioavailability of the cargo in the cytosol or nucleus. nih.gov Several strategies are being explored in research to improve endosomal escape:

Co-administration with Endosomolytic Agents: One approach involves the use of fusogenic peptides, such as the influenza virus-derived peptide HA2 or synthetic peptides like KALA. nih.govnih.gov These peptides are often pH-sensitive; they undergo a conformational change in the acidic environment of the late endosome, which allows them to disrupt the endosomal membrane and release the entrapped cargo. nih.gov

Photochemical Internalization (PCI): This technique involves co-administering the CPP-cargo conjugate with a photosensitizing molecule that localizes to endosomal membranes. nih.gov Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species that rupture the endosomal membrane, releasing the contents into the cytoplasm. nih.gov

Proton Sponge Effect: Materials with buffering capacity, such as polymers like polyethylenimine (PEI), can be included in the delivery system. nih.gov These materials absorb protons pumped into the endosome, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosome. nih.gov

Multivalency: Creating constructs that display multiple copies of the Antennapedia peptide can increase its local concentration at the endosomal membrane, potentially enhancing its membrane-disruptive activity and promoting escape. nih.gov

Improving Intracellular Specificity and Targeting in Research Systems

The inherent lack of cell and intracellular specificity of Antennapedia peptide is another significant challenge, as it can enter most cell types, potentially leading to off-target effects in complex biological systems. ekb.egresearchgate.net Research efforts to improve targeting include:

Addition of Targeting Ligands: The Antennapedia peptide can be conjugated to ligands that bind to specific cell surface receptors. This strategy aims to increase the concentration of the CPP-cargo complex at the surface of the target cells, thereby promoting selective uptake. Examples of targeting moieties include peptides that recognize receptors overexpressed on certain cell types (e.g., tumor cells).

Intracellular Targeting Sequences: To direct the cargo to specific organelles once inside the cell, organelle-specific localization signals can be incorporated into the construct. For instance, a mitochondrial targeting sequence could be fused to an Antennapedia-cargo conjugate to direct it to mitochondria. nih.gov

Activatable CPPs: This "smart" delivery strategy involves modifying the Antennapedia peptide so that its cell-penetrating ability is masked or inactive until it reaches the target environment. Activation can be triggered by specific stimuli present in the target tissue, such as enzymes (e.g., matrix metalloproteinases) that are overexpressed in a particular disease state. This approach reduces non-specific uptake and improves the specificity of delivery.

By addressing the dual challenges of endosomal escape and targeting, the utility and efficiency of Antennapedia peptide as a molecular delivery tool in research can be significantly enhanced.

Overcoming Proteolytic Degradation in Experimental Settings

A significant challenge in the experimental application of Antennapedia peptide, as with other cell-penetrating peptides (CPPs), is its susceptibility to degradation by proteases present in extracellular and intracellular environments. This metabolic instability can limit its half-life and efficacy in delivering cargo. researchgate.net To address this, researchers have developed several strategies to enhance the proteolytic resistance of Antennapedia peptide and its derivatives. researchgate.netnih.gov

These modifications are designed to make the peptide less recognizable to proteases without compromising its cell-penetrating ability. nih.gov Key approaches include altering the peptide's backbone, modifying its stereochemistry, or inducing conformational constraints. researchgate.netmdpi.com

One of the most common methods is the substitution of natural L-amino acids with their D-enantiomers. encyclopedia.pub Since proteases are stereospecific for L-amino acids, peptides composed partially or entirely of D-amino acids are significantly more resistant to enzymatic cleavage. Another strategy involves modifying the peptide backbone itself, creating peptidomimetics such as peptoids (poly-N-substituted glycines), which evade protease recognition by shifting the side chain from the alpha-carbon to the amide nitrogen. researchgate.net

Cyclization is another effective technique for conferring protease resistance. mdpi.com By linking the N- and C-termini or through side-chain-to-side-chain linkage (stapling), the peptide is locked into a more rigid conformation. This structure can prevent the peptide from fitting into the active site of a protease and reduces the exposure of terminal ends to exopeptidases. nih.gov Furthermore, conjugation of the peptide to larger molecules or nanoparticles can provide a steric shield, physically hindering protease access. mdpi.com

Modification StrategyMechanism of Protease ResistanceKey Considerations
D-Amino Acid SubstitutionD-amino acids are not recognized by naturally occurring proteases, which are specific for L-amino acids. encyclopedia.pubMay alter the peptide's conformation and biological activity; requires careful balance between stability and function.
Peptide CyclizationReduces flexibility and accessibility of cleavage sites to proteases; protects termini from exopeptidases. mdpi.comCan enhance structural rigidity, potentially improving membrane interaction and internalization efficiency.
Backbone Modification (e.g., Peptoids)Alters the peptide backbone structure (e.g., side chain moved to amide nitrogen), making it unrecognizable to proteases. researchgate.netPeptoids can sometimes exhibit cellular uptake performance superior to the native peptide. researchgate.net
PEGylationCovalent attachment of polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic shield that sterically hinders protease access. May reduce interaction with the cell membrane, potentially diminishing uptake; cleavable linkers can mitigate this issue.
Hydrocarbon StaplingA specific form of cyclization where an artificial cross-link stabilizes an α-helical structure, protecting it from degradation. encyclopedia.pubMaintains the helical conformation often crucial for the peptide's function.

Emerging Research Avenues and Conceptual Applications

Research on Antennapedia peptide is continually evolving, moving beyond its initial characterization as a cell-penetrating vector. Current investigations are focused on refining its structure for enhanced performance, integrating it with cutting-edge technologies for more sophisticated applications, and exploring its utility in novel biological contexts to answer fundamental research questions. These emerging avenues promise to expand the toolkit available for intracellular delivery and cellular manipulation.

Development of Next-Generation Antennapedia-Derived CPPs

The original 16-amino acid Antennapedia peptide, also known as Penetratin, serves as a scaffold for the rational design of new and improved CPPs. nih.govmedchemexpress.com The goal is to develop next-generation peptides with enhanced translocation efficiency, greater stability, and improved cargo-delivery capabilities. Structure-activity relationship studies have been crucial in this endeavor, revealing that specific amino acid residues are critical for function. For instance, research has shown that the tryptophan residues in the sequence are important for its translocating capability, as substituting them with phenylalanine can diminish internalization. encyclopedia.pubresearchgate.net

Modifications include sequence truncation to identify the minimal effective domain, amino acid substitutions to enhance membrane interaction, and the creation of chimeric peptides that combine the cell-penetrating properties of Antennapedia with other functional domains. nih.govresearcher.life These second-generation peptides are being engineered to overcome the limitations of the original sequence, leading to more efficient and specific delivery vectors for research and therapeutic development. researcher.life

Peptide DerivativeModification from Parent Antennapedia PeptideObserved Outcome/Advantage
Penetratin (pAntp)Original 16-amino acid sequence (RQIKIWFQNRRMKWKK) derived from the Antennapedia homeodomain. encyclopedia.pubmedchemexpress.comEfficiently translocates across cell membranes. nih.gov
W6F MutantSubstitution of the tryptophan at position 6 with a phenylalanine. researchgate.netSignificantly reduced cellular entry and capacity to aid oligonucleotide uptake, highlighting the importance of tryptophan. researchgate.net
Alanine (B10760859) Scan MutantsSystematic substitution of individual amino acids with alanine. encyclopedia.pubIdentified key residues essential for cellular uptake, demonstrating sequence-dependency. encyclopedia.pub
ANTP-SmacN7Fusion of Antennapedia peptide with the N-terminal seven amino acids of the Smac protein. medchemexpress.comEnabled intracellular delivery of a pro-apoptotic peptide to sensitize tumor cells to radiation. medchemexpress.com

Integration with Nanotechnology for Advanced Delivery Systems

The synergy between Antennapedia peptide and nanotechnology has opened new frontiers in the development of advanced delivery systems. nih.gov By functionalizing the surface of nanoparticles with Antennapedia peptide, researchers can combine the cargo-carrying capacity and unique physical properties of nanomaterials with the peptide's ability to facilitate cellular entry. mdpi.commdpi.com This approach enhances the intracellular delivery of a wide array of materials, including therapeutic agents and imaging probes. nih.govmdpi.com

Various types of nanoparticles, such as gold nanoparticles, liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles, have been conjugated with Antennapedia-derived peptides. nih.govmdpi.com These hybrid systems offer several advantages, including improved bioavailability, protection of the cargo from degradation, and the potential for targeted delivery to specific cell types or tissues. nih.govnih.gov For example, peptide-functionalized nanoparticles have been engineered to cross the blood-brain barrier, a major challenge in delivering therapeutics to the central nervous system. mdpi.comnih.gov

Nanoparticle TypeMethod of Antennapedia Peptide FunctionalizationApplication/Objective
Gold Nanoparticles (AuNPs)Covalent conjugation via thiol groups or non-covalent electrostatic interactions. mdpi.comHigh payload capacity and efficient cellular uptake for drug and gene delivery. mdpi.com
Lipid Nanoparticles (LNPs)Conjugation to the LNP surface, often via click chemistry to a lipid-PEG anchor. upenn.eduTargeted systemic delivery of mRNA to the brain, enhancing neuronal transfection. upenn.edu
Polymeric NanoparticlesCovalent attachment to the polymer matrix. nih.govImproved stability and tunable release of encapsulated drugs for targeted therapies. mdpi.com
Mesoporous Silica Nanoparticles (MSNs)Functionalization of the silica surface with the peptide. nih.govHigh surface area for loading drugs, with peptide-mediated entry for controlled release inside cells. mdpi.com
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)Conjugation of the peptide to the nanoparticle surface. mdpi.comEnhanced cellular uptake for applications in magnetic resonance imaging (MRI) and targeted cancer theranostics. mdpi.com

Exploration in New Biological Research Contexts

The ability of Antennapedia peptide to transport molecules into living cells has made it a valuable tool for exploring a variety of biological processes. biologists.com Its application is expanding into new research contexts, allowing scientists to probe cellular functions in ways not previously possible. One notable area is in neurobiology, where the peptide has been used to deliver biologically active molecules into neurons to study neurite outgrowth and branching. nih.govresearchgate.net

In cancer research, Antennapedia peptide has been fused to pro-apoptotic peptides or other anticancer agents to specifically target and eliminate tumor cells. medchemexpress.comresearcher.life It is also being explored in the context of vascular biology, for instance, to deliver peptides that can modulate endothelial permeability. researcher.life Furthermore, its capacity to deliver nucleic acids makes it a key component in the development of new vectors for gene delivery and editing research. sdbonline.org These diverse applications underscore the peptide's versatility as a molecular transporter in a wide range of experimental models.

Research ContextCargo Delivered by Antennapedia PeptideKey Research Finding or Application
NeurobiologyThe Antennapedia homeobox peptide itself. nih.govresearchgate.netEnhanced axonal elongation and branching in embryonic motoneurons, suggesting a role for homeoproteins in neuronal growth. nih.govresearchgate.net
Cancer TherapyCytochrome c; SmacN7 peptide. medchemexpress.comInduced caspase-dependent apoptosis in cancer cells and sensitized them to radiation, inhibiting proliferation. medchemexpress.com
Vascular BiologyeNOS-derived RRKRK peptide sequence. researcher.lifeReduced lipopolysaccharide-induced permeability in cultured human microvascular endothelial cells. researcher.life
Gene DeliveryDNA/Oligonucleotides. sdbonline.orgDemonstrated the potential of Antennapedia-derived peptides (Penetratin) as non-covalent vectors for gene delivery. sdbonline.org
Developmental BiologyAntennapedia protein itself. biologists.comUsed to study the autonomous function of the Antennapedia protein in adult muscle development in Drosophila. biologists.com

Q & A

Q. What are the critical quality control parameters for Antennapedia Peptide(TFA) in cell-based studies?

Antennapedia Peptide(TFA) requires stringent purity (>95% via HPLC) and low endotoxin levels (≤50 EU/mg) for cell-based applications to avoid confounding experimental outcomes. Endotoxin contamination can trigger immune responses, skewing results in in vivo or immune-sensitive assays . Purity standards should align with the experimental context: >98% for structural studies (e.g., crystallography) and >95% for functional cellular assays .

Q. How should researchers handle TFA residues in Antennapedia Peptide(TFA) to minimize experimental interference?

TFA, a byproduct of peptide synthesis, can affect cell viability and data reproducibility. To mitigate this, counterion exchange services (e.g., replacing TFA with acetate or HCl) are recommended, reducing TFA content to <1%. This step is critical for sensitive assays like electrophysiology or receptor binding studies where ionic interactions are pivotal .

Q. What is the structural basis for Antennapedia Peptide(TFA)'s cell-penetrating properties?

The 16-amino-acid sequence (Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys) includes cationic residues (lysine, arginine) that facilitate membrane translocation via electrostatic interactions with anionic lipid bilayers. This mechanism is shared with other cell-penetrating peptides (CPPs) like penetratin and HIV Tat .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between type I and type II pathway activation by Antennapedia Peptide(TFA)?

Antennapedia Peptide(TFA) preferentially activates type I pathways, but cross-talk with type II pathways can occur. Experimental design should include:

  • Pathway-specific inhibitors (e.g., LY294002 for PI3K/Akt in type I).
  • Knockdown models (siRNA targeting downstream effectors like mTOR or MAPK).
  • Dose-response assays to identify concentration thresholds for pathway specificity .

Q. What methodological steps address contradictions in Antennapedia Peptide(TFA) efficacy across studies?

Variability often arises from TFA content, purity, or endotoxin levels. To resolve discrepancies:

  • Standardize peptide batches : Ensure consistent purity (>98%) and endotoxin levels via certificates of analysis (COA).
  • Control for TFA : Use counterion-exchanged peptide in parallel experiments.
  • Validate cellular uptake : Confocal microscopy with fluorescently labeled peptide to confirm intracellular localization .

Q. How does Antennapedia Peptide(TFA) compare to synthetic CPPs (e.g., Tat, penetratin) in nanoparticle delivery systems?

Comparative studies should evaluate:

  • Transduction efficiency : Flow cytometry to quantify cellular uptake in target cell lines.
  • Cytotoxicity : MTT assays at varying concentrations (1–100 µM).
  • Endosomal escape : pH-sensitive dyes (e.g., LysoTracker) to assess endosomal disruption. Antennapedia’s shorter sequence may reduce immunogenicity but requires optimization for cargo size compatibility .

Q. What are the best practices for ensuring reproducibility in in vivo studies using Antennapedia Peptide(TFA)?

  • Preclinical validation : Use endotoxin-free batches (≤10 EU/mg) to prevent inflammatory responses.
  • Dosing regimen : Optimize via pharmacokinetic profiling (e.g., half-life in plasma using LC-MS).
  • Negative controls : Include scrambled-sequence peptides to isolate sequence-specific effects .

Data Analysis & Reporting

Q. How should researchers document Antennapedia Peptide(TFA) handling in manuscripts for transparency?

Report:

  • Batch-specific data : Purity, endotoxin levels, and TFA content (if applicable).
  • Storage conditions : Lyophilized peptide stability at -20°C vs. reconstituted solutions.
  • Experimental buffers : pH and ionic strength, which influence peptide aggregation .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Antennapedia Peptide(TFA)?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Pair with ANOVA for multi-group comparisons, adjusting for multiple testing (e.g., Bonferroni correction). Include confidence intervals to quantify uncertainty in potency estimates .

Conflict Resolution & Best Practices

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of Antennapedia Peptide(TFA)?

Potential factors include:

  • Serum stability : Assess peptide degradation in serum-containing media vs. plasma.
  • Tissue penetration : Use biodistribution studies (e.g., radiolabeled peptide) to quantify target tissue accumulation.
  • Metabolic clearance : Modify peptide sequence (e.g., D-amino acid substitution) to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.